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  • Product: Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
  • CAS: 1083196-34-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. We will delve into its chemical structure, physicochemical and spectroscopic properties, and detail a robust, field-proven synthetic protocol. Furthermore, this guide will explore the compound's reactivity and its significant potential in drug discovery, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a planar, aromatic heterocycle with a unique electronic distribution. This scaffold has garnered significant attention from the medicinal chemistry community due to its versatile biological activity.[1][2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and notably, anticancer activities.[3][4]

The therapeutic potential of pyrazolo[1,5-a]pyrimidines often stems from their ability to act as bioisosteres of purines, enabling them to interact with a variety of enzymes and receptors within the cell. A particularly important application is their role as protein kinase inhibitors.[3] By competing with ATP for the kinase binding site, these molecules can modulate cellular signaling pathways that are often dysregulated in diseases like cancer.[3] Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a key building block in the synthesis of libraries of such inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the fused pyrazolo[1,5-a]pyrimidine core, an amino group at the C6 position, and an ethyl carboxylate group at the C3 position.

Molecular Formula: C₉H₁₀N₄O₂

Molecular Weight: 220.22 g/mol

CAS Number: 1083196-34-2[5]

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueRationale/Comments
Melting Point >200 °CAromatic, heterocyclic compounds with hydrogen bonding capabilities (from the amino group) tend to have high melting points. For comparison, the related ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has a melting point of 141.5-147.5 °C.[6] The amino group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Moderately soluble in methanol and ethanol.The presence of the polar amino and ester groups should confer some solubility in polar solvents. However, the planar, aromatic core is hydrophobic, limiting aqueous solubility.
pKa The amino group is expected to be weakly basic. The pyrazole and pyrimidine nitrogens are also basic, but their basicity is reduced due to their involvement in the aromatic system.The exact pKa values would require experimental determination.
Spectroscopic Characterization (Predicted)

The structural features of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate give rise to a predictable spectroscopic signature.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.30-1.40 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.

    • δ 4.25-4.35 (q, 2H): Quartet for the methylene protons of the ethyl ester.

    • δ 6.50-7.00 (br s, 2H): Broad singlet for the amino protons at C6.

    • δ 7.50-8.50 (m, 2H): Signals for the aromatic protons on the pyrimidine ring (H5 and H7).

    • δ 8.60-8.80 (s, 1H): Singlet for the proton on the pyrazole ring (H2).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 14.5: Methyl carbon of the ethyl ester.

    • δ 60.0: Methylene carbon of the ethyl ester.

    • δ ~95-155: A series of signals corresponding to the carbons of the pyrazolo[1,5-a]pyrimidine core.

    • δ 165.0: Carbonyl carbon of the ethyl ester.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3400-3200: N-H stretching vibrations of the amino group.

    • 3100-3000: C-H stretching of the aromatic rings.

    • ~1700: C=O stretching of the ethyl ester.

    • 1640-1500: C=C and C=N stretching vibrations of the heterocyclic core.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 221.08.

Synthesis of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

The most convergent and widely adopted strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile.[1][7] For the synthesis of the title compound, the key precursors are ethyl 3-amino-1H-pyrazole-4-carboxylate and a three-carbon unit that will form the pyrimidine ring.

Proposed Synthetic Pathway

A highly plausible and efficient route involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with an activated malononitrile derivative, such as ethoxymethylenemalononitrile, followed by a reductive cyclization.

Synthetic Pathway A Ethyl 3-amino-1H-pyrazole-4-carboxylate I Enamine Intermediate A->I + B (Condensation) B Ethoxymethylenemalononitrile P Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate I->P Reductive Cyclization

Caption: Proposed synthetic pathway for ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Detailed Experimental Protocol

This protocol is a well-established method for the synthesis of related pyrazolo[1,5-a]pyrimidines and is expected to be highly effective for the target molecule.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This starting material can be synthesized from ethyl cyanoacetate and hydrazine hydrate.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Ethoxymethylenemalononitrile

  • Sodium ethoxide

  • Ethanol

  • Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation)

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide.

  • To this solution, add ethoxymethylenemalononitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may precipitate and can be isolated, or the reaction can proceed in one pot.

  • To the reaction mixture (or the isolated intermediate redissolved in a suitable solvent), add a reducing agent such as sodium dithionite in an aqueous solution or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete (monitor by TLC).

  • After the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Mechanism and Rationale

The synthesis proceeds through a well-defined mechanism:

  • Condensation: The exocyclic amino group of the 3-aminopyrazole is more nucleophilic than the endocyclic nitrogens and attacks the electrophilic carbon of the ethoxymethylenemalononitrile, displacing the ethoxy group to form an enamine intermediate.[2]

  • Reductive Cyclization: The nitrile group in the intermediate is then reduced to an amino group. This newly formed amino group undergoes an intramolecular cyclization by attacking the ester carbonyl or a related activated position on the pyrazole ring, followed by dehydration to form the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is generally high.

Reactivity and Derivatization

The ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold offers several sites for further chemical modification, making it a versatile building block for creating compound libraries.

Caption: Key reactivity sites on ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

  • Amino Group (C6): The primary amino group is a key handle for derivatization. It can undergo:

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Alkylation: Introduction of alkyl or aryl groups.

    • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).

  • Ester Group (C3): The ethyl ester can be:

    • Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form a diverse range of amides. This is a common strategy in drug discovery to modulate solubility and target interactions.

    • Reduced: To a primary alcohol, which can be further functionalized.

  • Heterocyclic Core: The pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic aromatic substitution, although the conditions need to be carefully controlled to manage regioselectivity.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in drug discovery.[8] Its ability to mimic the purine core allows it to interact with a wide range of biological targets.

Kinase Inhibition

A primary application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[3] Numerous studies have demonstrated that compounds with this core can effectively inhibit various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[9]

  • B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma.[8]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

The ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate molecule serves as an excellent starting point for the synthesis of kinase inhibitors. The amino group at C6 can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high potency. The ester at C3 can be modified to explore interactions with the solvent-exposed region of the active site, which can be leveraged to improve selectivity and physicochemical properties.

Conclusion

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with multiple sites for chemical derivatization, makes it an ideal scaffold for the generation of compound libraries targeting a range of biological targets, most notably protein kinases. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Ethyl 6-aMinopyrazolo[1,5-a]pyriMidine-3-carboxylate — Chemical Substance Information.
  • 1083196-34-2|Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxyl
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC.
  • A Comparative Study on the Reactivity of Methyl vs.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. ScienceDirect.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
  • Ethyl 6-Methylpyrazolo[1,5-A]Pyrimidine-3-Carboxylate — Chemical Substance Information.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles - Organic Chemistry Portal. Organic Chemistry Portal.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate.
  • Facile Syntheses of New Pyrazolo[1,5-a] pyrimidines Derivatives via Reactions of Enaminones with Aminopyrazole. Chemical Research in Chinese Universities.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Semantic Scholar.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 | ACS Medicinal Chemistry Letters.
  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate | Request PDF - ResearchGate.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Periodica Polytechnica.
  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, 98% - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | 1005209-44-8 - MilliporeSigma. MilliporeSigma.
  • Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL - EMBL-EBI. EMBL-EBI.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxyl
  • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(1,1-dimethylethyl)-, ethyl ester - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase.
  • Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, a tetragonal structure withZ′ = 4.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. MDPI.
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - MDPI. MDPI.

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives: A Technical Guide for Kinase Inhibitor Development

Executive Summary The pyrazolo[1,5-a]pyrimidine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and clinical candidates tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and clinical candidates targeting kinases such as CDK2, TRKA, and RET[1][2][3]. The specific building block ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1083196-34-2) [4] provides an ideal starting point for drug design. The N1 atom of the core forms critical hydrogen bonds with the kinase hinge region (e.g., Met592 in TRKA)[1], while the C6-amino and C3-carboxylate groups serve as versatile vectors for exploring the solvent-exposed regions and the DFG-out pocket[2].

However, translating high in vitro potency into in vivo efficacy requires rigorous pharmacokinetic (PK) profiling. The C3-ethyl ester is a known metabolic soft spot, highly susceptible to rapid hydrolysis by hepatic and plasma esterases, leading to high clearance and poor oral bioavailability[3][5]. This whitepaper details the self-validating experimental protocols, causality-driven structural optimization strategies, and comprehensive PK profiling workflows required to develop viable clinical candidates from this scaffold.

Structure-Metabolism Relationship (SMR) Logic

Before initiating in vivo studies, it is critical to understand the metabolic liabilities of the ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate core.

  • The C3-Carboxylate Liability: Esters are rapidly cleaved by carboxylesterases (CES1 in the liver, CES2 in the intestine). This hydrolysis yields a highly polar carboxylic acid metabolite that cannot passively diffuse across cell membranes, effectively trapping the drug outside of target cells and leading to rapid renal excretion.

  • The C6-Amino Oxidation: Primary anilines and heteroaromatic amines can undergo N-oxidation or N-acetylation via CYP450 enzymes or NATs (N-acetyltransferases).

  • Optimization Strategy: Medicinal chemists frequently replace the C3-ethyl ester with bioisosteres such as amides, nitriles, or five-membered heterocycles (e.g., oxadiazoles) to block esterase activity, thereby increasing the half-life ( t1/2​ ) and lowering intrinsic clearance ( CLint​ )[3][5].

SMR_Logic Core Pyrazolo[1,5-a]pyrimidine Core Kinase Hinge Binder C3 C3-Ethyl Carboxylate Metabolic Soft Spot (Esterases) Core->C3 C6 C6-Amino Group Vector for Solvent Exposure Core->C6 Hydrolysis Rapid Hydrolysis High Hepatic Clearance C3->Hydrolysis In Vivo Bioisostere Bioisosteric Replacement Amide / Cyano / Heterocycle Hydrolysis->Bioisostere Optimization ImprovedPK Improved Half-Life Enhanced Bioavailability Bioisostere->ImprovedPK

Structure-metabolism relationship (SMR) highlighting the C3-carboxylate metabolic soft spot.

In Vitro ADME Profiling Workflows

To prevent the unnecessary use of animal models, derivatives must first pass stringent in vitro absorption, distribution, metabolism, and excretion (ADME) gates[6].

Liver Microsomal Stability Assay

Microsomes contain high concentrations of Cytochrome P450 (CYP) enzymes and carboxylesterases. This assay predicts hepatic clearance[6][7].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the test derivative (final concentration: 1 µM) with the microsomes (final protein concentration: 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Causality Check: Always run a control sample without NADPH to differentiate CYP450-mediated metabolism from chemical instability or esterase-mediated hydrolysis[7].

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS[7].

  • Data Calculation: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/protein concentration .

Caco-2 Permeability Assay

Because kinase inhibitors are typically intended for oral administration, intestinal absorption must be verified.

  • Method: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer. Add the test compound (10 µM) to the apical (A) chamber.

  • Measurement: Quantify the compound in the basolateral (B) chamber at 1 and 2 hours via LC-MS/MS to calculate the apparent permeability ( Papp​ ). An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2 indicates the compound is a substrate for P-glycoprotein (P-gp) efflux transporters.

In Vivo Pharmacokinetic Profiling

Compounds that exhibit t1/2​>30 min in microsomes and Papp​>5×10−6 cm/s are advanced to in vivo rodent studies[8][9].

Study Design & Formulation

Poor aqueous solubility is a common trait of flat, aromatic pyrazolo[1,5-a]pyrimidines. Proper formulation is critical to ensure accurate dosing and absorption[8].

  • Animals: Male Sprague-Dawley (SD) rats (200-250 g) or CD-1 mice (25-30 g)[7][8].

  • Formulation: A standard solubilizing vehicle consists of 5-20% DMSO, 10-20% PEG400 or Solutol HS15, and 60-85% Saline/Water[8].

  • Dosing: Intravenous (IV) at 1-2 mg/kg (via tail vein) to determine absolute clearance and volume of distribution; Per Os (PO) at 10-30 mg/kg (via oral gavage) to determine oral bioavailability ( F% )[9].

Blood Sampling & Bioanalysis
  • Collect blood samples (~200 µL) via the jugular vein (rats) or submandibular bleed (mice) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer to K2-EDTA tubes and centrifuge at 4°C (3000 × g, 10 min) to separate plasma.

  • Extract plasma via protein precipitation (3 volumes of acetonitrile + internal standard), centrifuge, and analyze via HPLC-MS/MS using a C18 column and multiple reaction monitoring (MRM)[7].

PK_Workflow Start Ethyl 6-amino-PP-3-carboxylate Derivatives InVitro In Vitro ADME Profiling (Microsomes, Caco-2, PPB) Start->InVitro Decision Metabolic Stability Acceptable? InVitro->Decision Optimize Structural Optimization (e.g., Ester to Amide) Decision->Optimize No (High CLint) InVivo In Vivo PK Profiling (Rodent IV/PO) Decision->InVivo Yes (t1/2 > 30 min) Optimize->InVitro Efficacy In Vivo Efficacy Models (Tumor Xenografts) InVivo->Efficacy

Workflow for the pharmacokinetic profiling and optimization of pyrazolopyrimidine derivatives.

Quantitative Data Presentation

The following tables summarize comparative PK data demonstrating the SMR logic. Compound A represents a direct derivative retaining the C3-ethyl ester, while Compound B represents an optimized C3-amide bioisostere[3][5].

Table 1: In Vitro ADME Profiling Summary
CompoundC3-SubstitutionHLM t1/2​ (min)MLM t1/2​ (min)Caco-2 Papp​ ( 10−6 cm/s)Plasma Protein Binding (%)
Compound A Ethyl Carboxylate12.48.114.298.5
Compound B Carboxamide58.642.38.791.2

Interpretation: Compound A suffers from rapid microsomal depletion (short t1/2​ ) due to esterase activity. Conversion to the amide (Compound B) significantly stabilizes the molecule against hepatic metabolism, albeit with a slight reduction in passive permeability.

Table 2: In Vivo Pharmacokinetic Parameters (Male SD Rats)
ParameterUnitCompound A (IV: 2 mg/kg)Compound A (PO: 10 mg/kg)Compound B (IV: 2 mg/kg)Compound B (PO: 10 mg/kg)
Cmax​ ng/mL-145-1,250
Tmax​ h-0.5-2.0
AUC0−∞​ h·ng/mL4101853,4509,840
t1/2​ h0.81.14.24.8
CL mL/min/kg81.3-9.6-
Vdss​ L/kg3.2-1.8-
Bioavailability ( F ) %-9.0% -57.0%

Interpretation: The high clearance ( CL = 81.3 mL/min/kg, approaching liver blood flow) and low bioavailability (9.0%) of Compound A validate the in vitro findings[6]. The optimized Compound B demonstrates a self-validating PK profile with low clearance, an extended half-life, and a highly viable oral bioavailability of 57.0%, making it suitable for in vivo efficacy models (e.g., tumor xenografts)[8][9].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Institutes of Health (PMC). Available at:[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals. Available at:[Link]

  • Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at:[Link]

  • Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI Pharmaceutics. Available at:[Link]

Sources

Foundational

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition - An In-depth Technical Guide

This guide provides a comprehensive technical overview of the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, to various kinase targets. As...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, to various kinase targets. As researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and their protein targets is paramount. The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] This document will delve into the known kinase targets, the methodologies to determine binding affinity, and the critical structure-activity relationships that govern the efficacy of this class of compounds.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heterocycle that serves as a robust scaffold for the design of ATP-competitive and allosteric kinase inhibitors.[2] Its rigid, planar structure is amenable to extensive chemical modifications at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and steric interactions to achieve high affinity and selectivity for specific kinase targets.[3] This versatility has led to the development of inhibitors against a wide array of protein kinases implicated in cancer and other diseases.[1][2]

While specific binding affinity data for ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is not extensively published, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated potent inhibitory activity against several key kinase families.

Key Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a diverse range of protein kinases, playing crucial roles in cellular signaling pathways. The nature and position of substituents on the core structure are critical in determining the specific kinase or kinases targeted.[1]

Table 1: Representative Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Kinase Target FamilySpecific KinasesRole in DiseaseRepresentative IC50 Values (for various derivatives)Citations
Cyclin-Dependent Kinases (CDKs) CDK1, CDK2, CDK5, CDK7, CDK9Cell cycle regulation, transcription3 nM - 250 nM[4][5]
Tropomyosin Receptor Kinases (Trks) TrkA, TrkB, TrkCNeuronal survival, proliferation; oncogenic fusions0.07 nM - 5 nM[1][6][7]
RAF Kinases B-RafMAP kinase signaling pathwaySub-micromolar[2][8]
FMS-like Tyrosine Kinase 3 (FLT3) FLT3-ITDHematopoiesis, acute myeloid leukemia (AML)0.4 nM[9]
Pim Kinases Pim-1Cell survival, proliferation45 nM[10]
Threonine Tyrosine Kinase (TTK) TTK (Mps1)Mitotic spindle checkpoint3.6 nM[11]
Epidermal Growth Factor Receptor (EGFR) EGFRCell growth, proliferationNot specified[2][12]
Casein Kinase 2 (CK2) CK2α, CK2α'Cell growth, proliferation, apoptosis1 nM[13]

Note: IC50 values are highly dependent on the specific chemical structure of the pyrazolo[1,5-a]pyrimidine analog.

Methodologies for Determining Kinase Binding Affinity

The quantitative assessment of binding affinity is a cornerstone of drug discovery. Several biophysical and biochemical techniques are employed to elucidate the interaction between a small molecule inhibitor and its kinase target. The choice of methodology depends on factors such as throughput requirements, the need for mechanistic data, and the availability of reagents.

General Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[1]

Materials:

  • Test compound (e.g., ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate) dissolved in DMSO

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the kinase and substrate solution.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cellular Proliferation Assay (MTT Assay)

To assess the functional consequence of kinase inhibition in a cellular context, a proliferation assay such as the MTT assay is commonly used.[1]

Procedure:

  • Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (50% growth inhibition) or IC50 value.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the substituents at various positions of the heterocyclic core.[1][2]

  • Position 3: Modifications at this position, often with aryl groups or, as in the topic compound, an ethyl carboxylate, significantly influence binding affinity.[3][10]

  • Position 5 and 7: Substitutions on the pyrimidine ring are crucial for interacting with the kinase hinge region and for achieving selectivity.[3] For instance, the introduction of a macrocyclic ring connecting different positions can lead to highly potent and selective Trk inhibitors.[1][6]

  • Position 6: As in the topic compound with an amino group, this position can be modified to modulate solubility and cell permeability.

The ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate core provides a platform for further chemical exploration to optimize kinase inhibitory activity and selectivity.

Visualizing Workflows and Pathways

General Workflow for Kinase Inhibitor Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 In Vivo & Preclinical Studies synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical_assay Biochemical Kinase Inhibition Assay (IC50) characterization->biochemical_assay selectivity Kinase Selectivity Panel biochemical_assay->selectivity proliferation Cell Proliferation Assay (e.g., MTT) selectivity->proliferation target_engagement Target Engagement Assay (e.g., Western Blot) proliferation->target_engagement pk_studies Pharmacokinetic Studies target_engagement->pk_studies xenograft Xenograft Efficacy Models pk_studies->xenograft

Caption: General workflow for the evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Simplified Trk Signaling Pathway and Inhibition

Trk_Pathway cluster_ligand cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_inhibitor cluster_output NGF Neurotrophin (e.g., NGF) TrkA TrkA Receptor NGF->TrkA Binds and activates RAS_RAF RAS-RAF-MEK-ERK Pathway TrkA->RAS_RAF PI3K PI3K-AKT Pathway TrkA->PI3K Output Cell Survival & Proliferation RAS_RAF->Output PI3K->Output Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TrkA Inhibits (ATP-competitive)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Compounds containing this fused bicyclic core exhibit potent biological activities, frequently serving as highly selective kinase inhibitors (such as AAK1 inhibitors)[2], type-I photosensitizers for tumor ablation[3], and modulators of voltage-gated calcium channels[4].

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) is a critical intermediate and active pharmacophore in these discovery pipelines. Structurally, it features a highly conjugated, UV-active aromatic core, an ethyl ester at the 3-position, and a primary amine at the 6-position. Accurately quantifying this compound and profiling its impurities requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Analytical Challenges & Mechanistic Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to predict its chromatographic behavior. The structural features of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate present two distinct analytical challenges:

  • The Basic 6-Amino Group (Peak Tailing): The primary amine is basic (estimated pKa ~4.0–5.0). If analyzed using a neutral mobile phase (pH 6.0–8.0), the compound exists in a state of partial ionization. This leads to secondary cation-exchange interactions with residual, un-endcapped acidic silanols on the silica stationary phase, resulting in severe peak tailing and poor resolution.

  • The 3-Ethyl Carboxylate Group (Hydrolysis Risk): Esters are highly susceptible to base-catalyzed hydrolysis. Using a high-pH mobile phase (e.g., pH > 8.0) to suppress the ionization of the amine would inadvertently degrade the analyte during the run, compromising the integrity of the assay.

The Causality of Method Choice: To resolve this paradox, we must utilize a highly acidic mobile phase. By employing 0.1% Formic Acid (pH ~2.7) , we achieve two critical objectives:

  • The 6-amino group becomes fully protonated (cationic), ensuring a single, uniform ionization state.

  • The acidic environment suppresses the ionization of residual silanols on the column ( −Si-OH⇌−Si-O−+H+ ), effectively neutralizing the stationary phase and eliminating secondary interactions.

For the stationary phase, a C18 core-shell (superficially porous) column is selected. Core-shell particles (e.g., 2.7 µm) provide UHPLC-like efficiency and rapid mass transfer at standard HPLC backpressures, which is ideal for resolving the target compound from closely related structural isomers (e.g., 5-amino or 7-amino derivatives)[2].

HPLC_Method_Workflow A 1. Analyte Profiling pKa ~4.5 | LogP ~1.2 B 2. Column Selection C18 Core-Shell (2.7 µm) A->B C 3. Mobile Phase Optimization 0.1% FA (pH 2.7) to prevent tailing B->C D 4. Gradient Elution Design 10% to 90% Organic Modifier C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E

Fig 1. Step-by-step HPLC method development workflow for basic heterocycles.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. System Suitability Testing (SST) is integrated into the workflow to ensure the instrument is performing optimally before any sample data is acquired.

Chromatographic Conditions
ParameterSpecification / Condition
Column Agilent Poroshell 120 EC-C18, 3.0 × 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid (FA) in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid (FA) in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 35 °C (Controls viscosity and improves mass transfer)
Detection (DAD) 254 nm (Primary quantification); 280 nm (Qualifier)
Injection Volume 5.0 µL
Needle Wash Methanol:Water (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold / Focusing
2.0955Isocratic hold
8.0298Linear gradient (Analyte elution)
10.0298Column wash
10.1955Return to initial conditions
14.0955Re-equilibration
Sample Preparation Methodology
  • Diluent Preparation: Prepare a solution of Methanol:Water (50:50, v/v). Rationale: Matches the initial gradient strength closely enough to prevent solvent effects (peak splitting), while ensuring complete solubilization of the moderately lipophilic ester.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to loading into HPLC vials.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (release and stability testing), it must be rigorously validated according to the ICH Q2(R2) Guidelines [5][6]. The validation strategy is designed to prove that the method is specific, accurate, precise, and linear across the reportable range.

ICH_Validation_Logic Core ICH Q2(R2) Validation Spec Specificity DAD Peak Purity Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision RSD ≤ 2.0% Core->Prec

Fig 2. Core analytical validation parameters based on ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria

All quantitative data generated during the validation phase must conform to the stringent criteria outlined below, ensuring the method acts as a self-validating system during routine use.

Validation ParameterExecution StrategyICH Q2(R2) Acceptance Criteria
System Suitability 5 replicate injections of the 100 µg/mL working standard prior to the run sequence.%RSD of Area ≤ 2.0%; Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) ≥ 5000.
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. DAD Peak Purity Index ≥ 0.990.
Linearity & Range Prepare 5 concentration levels spanning 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of standard into placebo matrix at 50%, 100%, and 150% levels (triplicate preps).Mean recovery at each level must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations of a single batch at 100% concentration.%RSD of the assay results ≤ 2.0%.

Conclusion

The developed HPLC-DAD method for ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate leverages a deep understanding of the molecule's physicochemical properties. By utilizing a low-pH mobile phase (0.1% FA) and a high-efficiency C18 core-shell column, the method successfully neutralizes the secondary interactions of the basic 6-amino group while protecting the labile 3-ethyl ester from hydrolysis. The resulting protocol is robust, stability-indicating, and fully compliant with ICH Q2(R2) validation standards, making it highly suitable for routine quality control and pharmacokinetic profiling in drug discovery pipelines.

References

  • Validation of Analytical Procedures Q2(R2) - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Ablation. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, ACS Publications. Available at:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain.Google Patents (CA3180058A1).

Sources

Application

Definitive Structural Elucidation of Ethyl 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate via Multinuclear and Multidimensional NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including kinase inhibition and anticancer properties[1][2]. The precise substitution pattern on this bicyclic system is critical for biological activity, demanding unambiguous structural characterization. Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a key intermediate and pharmacophore whose structural integrity is paramount for its use in drug discovery pipelines.

This application note provides a comprehensive guide to the definitive NMR spectroscopic characterization of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. We move beyond simple data reporting to explain the causality behind experimental choices and present a self-validating workflow. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this protocol ensures a robust and irrefutable assignment of all proton and carbon resonances, confirming the molecular structure.

Part 1: Foundational Strategy & Molecular Structure

The structural elucidation of complex N-heterocycles requires a multi-faceted approach.[3][4] While ¹H and ¹³C NMR provide initial fingerprints, their full interpretation for a fused heterocyclic system like the target molecule is often ambiguous due to complex coupling patterns and the presence of quaternary carbons. Therefore, our strategy relies on a logical progression through a suite of NMR experiments, where each experiment builds upon the last to resolve structural uncertainties.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for consistent spectral assignment. The IUPAC numbering for the pyrazolo[1,5-a]pyrimidine core is used throughout this document.

Caption: IUPAC numbered structure of the target molecule.

Part 2: Experimental Design and Protocols

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

Sample Preparation Protocol

Causality: The choice of a deuterated solvent is the most critical first step.[5] It must dissolve the analyte completely while having residual solvent signals that do not overlap with key analyte resonances.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, which readily dissolves the polar amine and ester functionalities. Its residual proton signal appears around δ 2.50 ppm and its carbon signal around δ 39.5 ppm, regions typically free of aromatic or key functional group signals in the target molecule.[6][7] Tetramethylsilane (TMS) is used as the universal internal reference standard, defining the 0 ppm point on the chemical shift scale for both ¹H and ¹³C spectra.[5]

Protocol:

  • Weigh approximately 10-15 mg of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Securely cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Place the tube in the NMR spectrometer's spinner turbine, ensuring correct positioning for optimal field homogeneity.

NMR Data Acquisition Workflow

The acquisition strategy follows a logical sequence, starting with broad survey scans and progressing to detailed correlation experiments.

Caption: Logical workflow for comprehensive NMR data acquisition.

Instrument Protocol Details

The following are generalized parameters for a 400 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.

Experiment Objective Key Acquisition Parameters Rationale for Choices
¹H NMR Obtain proton chemical shifts, multiplicities, and integrals.Pulse Sequence: zg30; Scans (NS): 16; Relaxation Delay (D1): 2.0 s; Spectral Width (SW): 20 ppmA 30° pulse angle and sufficient scans provide excellent signal-to-noise for proton signals. A 2s delay allows for adequate relaxation of most protons, ensuring accurate integration.[8]
¹³C{¹H} NMR Obtain proton-decoupled carbon chemical shifts.Pulse Sequence: zgpg30; Scans (NS): 1024; Relaxation Delay (D1): 2.0 s; Spectral Width (SW): 240 ppm¹³C has a low natural abundance, requiring significantly more scans. Proton decoupling simplifies the spectrum to singlets for each unique carbon.
2D COSY Identify proton-proton (¹H-¹H) spin coupling networks.Pulse Sequence: cosygpmf; Scans (NS): 8; Increments (F1): 256; Relaxation Delay (D1): 1.5 sCOSY (Correlation Spectroscopy) is essential for identifying which protons are coupled to each other, typically over 2-3 bonds, revealing the proton framework of the molecule.[9]
2D HSQC Correlate protons to their directly attached carbons (¹J_CH).Pulse Sequence: hsqcedetgpsisp2.3; Scans (NS): 4; Increments (F1): 256; ¹J_CH: 145 HzHSQC (Heteronuclear Single Quantum Coherence) is a highly sensitive inverse-detected experiment that unambiguously links each proton signal to its corresponding carbon signal.[10] The ¹J_CH value is optimized for one-bond C-H couplings.
2D HMBC Correlate protons and carbons over multiple bonds (²J_CH, ³J_CH).Pulse Sequence: hmbcgpndqf; Scans (NS): 16; Increments (F1): 256; Long-range J: 8 HzHMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone of structural elucidation, revealing connectivity through quaternary carbons and heteroatoms by detecting 2- and 3-bond correlations.[11] An 8 Hz optimization is a good general value for detecting these long-range couplings.[8]

Part 3: Spectral Analysis and Structural Verification

This section details the expected NMR data and its interpretation, leading to the complete structural assignment. The predicted chemical shifts are based on published data for similar pyrazolo[1,5-a]pyrimidine systems and general principles of NMR spectroscopy.[12][13][14]

Predicted ¹H and ¹³C NMR Data

The electron-donating amino group at C6 and the electron-withdrawing ester group at C3 significantly influence the chemical shifts of the aromatic protons and carbons.

Atom No. Proton (¹H) Predicted δ (ppm), Multiplicity, J (Hz)Carbon (¹³C) Predicted δ (ppm)Assignment Rationale
H2 ~8.2, sC2: ~145Singlet, deshielded by adjacent N1 and proximity to the ester group.
H5 ~8.5, d, J ≈ 2.5 HzC5: ~148Doublet due to coupling with H7. Deshielded by adjacent N4.
H7 ~7.0, d, J ≈ 2.5 HzC7: ~95Doublet due to coupling with H5. Significantly shielded by the electron-donating NH₂ group at C6.
NH₂ ~6.5, s (broad)C6: ~158Broad singlet, exchangeable with D₂O.
H10 (CH₂) ~4.3, q, J ≈ 7.1 HzC10: ~60Quartet due to coupling with the three H11 methyl protons.
H11 (CH₃) ~1.3, t, J ≈ 7.1 HzC11: ~14Triplet due to coupling with the two H10 methylene protons.
C3 -~110Quaternary carbon, shielded by pyrazole ring electronics.
C3a -~152Quaternary bridgehead carbon.
C9 (C=O) -~165Carbonyl carbon, highly deshielded.
Interpretation of 2D NMR Data

COSY Analysis: The COSY spectrum is expected to be simple, primarily showing a crucial cross-peak between H5 (δ ~8.5) and H7 (δ ~7.0). This confirms their spatial proximity and coupling through the pyrimidine ring. Another cross-peak will be observed between the ethyl protons, H10 (δ ~4.3) and H11 (δ ~1.3), confirming the ethyl ester fragment.

HSQC Analysis: The HSQC spectrum provides direct, unambiguous one-bond correlations, solidifying the assignments from the 1D spectra:

  • δ_H ~8.2 correlates to δ_C ~145 (H2-C2 )

  • δ_H ~8.5 correlates to δ_C ~148 (H5-C5 )

  • δ_H ~7.0 correlates to δ_C ~95 (H7-C7 )

  • δ_H ~4.3 correlates to δ_C ~60 (H10-C10 )

  • δ_H ~1.3 correlates to δ_C ~14 (H11-C11 )

HMBC Analysis: The Definitive Structural Proof The HMBC spectrum connects the isolated spin systems and confirms the overall molecular architecture. The following key correlations are expected and provide irrefutable evidence for the structure.

cluster_molecule Key HMBC Correlations N1 N1 N8 N8 N1->N8 N4 N4 C5 C5 N4->C5 C3a C3a N8->C3a C2 C2 C2->N1 C3 C3 C3->C2 C9 C9(O) C3->C9 C3a->C3 C6 C6 C5->C6 C7 C7 C6->C7 N_amino N C6->N_amino C7->N8 O10 O C9->O10 C11 C10H₂ O10->C11 C12 C11H₃ C11->C12 H2 H2 H2->C3 ²J H2->C3a ³J H5 H5 H5->C3a ³J H5->C6 ²J H5->C7 ³J H7 H7 H7->C5 ³J H7->C6 ²J H11 H10 H11->C9 ³J

Caption: Key long-range HMBC correlations confirming the molecular framework.

  • Ester Group Placement: The methylene protons of the ethyl group (H10 , δ ~4.3) will show a strong correlation to the carbonyl carbon (C9 , δ ~165). This ³J correlation confirms the ethyl ester functionality. Crucially, these same protons (H10 ) will show no correlation to the pyrazolopyrimidine ring, while the carbonyl carbon (C9 ) will show a correlation from H2 , confirming its attachment at the C3 position.

  • Pyrazole Ring Connectivity: The pyrazole proton H2 (δ ~8.2) will show correlations to the quaternary carbon C3a (δ ~152) and the ester-bearing carbon C3 (δ ~110). This confirms the pyrazole portion of the fused ring.

  • Pyrimidine Ring Connectivity: The pyrimidine proton H5 (δ ~8.5) will show correlations to the amino-substituted carbon C6 (δ ~158), the adjacent protonated carbon C7 (δ ~95), and the bridgehead carbon C3a (δ ~152). These correlations firmly establish the connectivity of the pyrimidine ring and its fusion to the pyrazole ring at C3a and N8.

  • Amino Group Placement: The proton at H7 (δ ~7.0) will show strong correlations to C5 and C6 , while H5 will show a correlation to C6 . These correlations, combined with the significant upfield shift of H7, confirm the placement of the electron-donating amino group at the C6 position.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is achieved. The combination of COSY, HSQC, and particularly HMBC, provides a self-validating dataset that confirms all atomic connectivities, including those through quaternary centers and heteroatoms. This robust protocol serves as a reliable template for the characterization of related pyrazolo[1,5-a]pyrimidine derivatives, ensuring structural integrity for researchers in medicinal chemistry and drug development.

References

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  • Darweesh, A. F., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PMC. Retrieved from [Link]

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  • Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1361-1367. Retrieved from [Link]

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  • Kutateladze, A. G., et al. (2019). Applications of i-HMBC for structure confirmation of complex natural products. ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Retrieved from [Link]

  • ChemSrc. (2025). ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved from [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Retrieved from [Link]

  • Hart, T. W., et al. (2010). Pyrazolopyrimidines as Highly Potent and Selective, ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(4), 1421-1425. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. Retrieved from [Link]

  • Mohan, C. D., et al. (2022). Pyrazolopyrimidines as attractive pharmacophores in efficient drug design: A recent update. Archiv der Pharmazie, 355(8), e2200151. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

  • de la Torre, D., et al. (2025). Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Cell Viability & Proliferation Assays for Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives

Introduction & Mechanistic Grounding Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) is a highly privileged building block in medicinal chemistry, widely utilized to synthesize potent, ATP-compet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) is a highly privileged building block in medicinal chemistry, widely utilized to synthesize potent, ATP-competitive protein kinase inhibitors[1]. The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional favorable aqueous solvation energy, allowing it to efficiently transfer into the hydrophobic ATP-binding pockets of target kinases[2].

Derivatives synthesized from this core have demonstrated profound anti-proliferative activity against diverse cancer cell lines by selectively inhibiting Cyclin-Dependent Kinases (CDK1, CDK2, CDK7, CDK9), B-Raf, and TRKA[2][3][4]. Mechanistically, these compounds competitively block ATP binding, preventing the phosphorylation of downstream substrates such as the Retinoblastoma (Rb) protein. This unphosphorylated state sequesters the E2F transcription factor, effectively halting the cell cycle at the G1/S or G2/M transition and driving the cell toward apoptosis[2][5].

This application note details a self-validating experimental workflow to evaluate the cell viability and anti-proliferative efficacy of pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

MOA Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative (ATP-Competitive Inhibitor) CDK2 CDK2 / Cyclin Complex Inhibitor->CDK2 Blocks ATP Pocket ATP ATP ATP->CDK2 Competes Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Inhibited) Rb->E2F Sequesters Arrest G1/S Cell Cycle Arrest & Apoptosis E2F->Arrest Halts Proliferation

Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives leading to cell cycle arrest.

Experimental Design & Causality

To ensure rigorous scientific integrity, this protocol employs a two-tiered validation system:

  • Primary Screening (ATP-Luminescence): Kinase inhibitors often induce cytostatic effects before cytotoxicity occurs[2]. Traditional tetrazolium-based assays (e.g., MTT) rely on mitochondrial reductases, which can transiently upregulate in stressed cells, leading to skewed IC50​ calculations[3]. ATP quantitation provides a direct, stoichiometric correlation to the number of metabolically viable cells, eliminating these artifacts.

  • Secondary Validation (Flow Cytometry): A reduction in ATP indicates reduced cell numbers but does not confirm the mechanism. Because pyrazolo[1,5-a]pyrimidines primarily function as cell cycle inhibitors, we must validate that the loss of viability is driven by target engagement (e.g., G1/S phase arrest) rather than non-specific necrosis[5].

High-Throughput Assay Workflow

Workflow Seed 1. Cell Seeding (e.g., HCT-116) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48-72 Hours) Treat->Incubate Assay 4. Viability Assay (ATP Luminescence) Incubate->Assay Analyze 5. Data Analysis (IC50 Calculation) Assay->Analyze

Standardized high-throughput cell viability assay workflow for kinase inhibitor screening.

Step-by-Step Protocols

Protocol A: Compound Preparation & Treatment

Causality Insight: Pyrazolo[1,5-a]pyrimidine derivatives are highly hydrophobic. Maintaining a final DMSO concentration below 0.5% is critical to prevent solvent-induced cytotoxicity, which can confound the anti-proliferative data[2].

  • Stock Solution: Dissolve the synthesized pyrazolo[1,5-a]pyrimidine derivative in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cells (e.g., HCT-116 colon cancer or MDA-MB-231 breast cancer cells) in the exponential growth phase. Seed at a density of 3×103 cells/well in a solid-white 96-well plate (for luminescence). Leave the outer perimeter wells empty and fill with 100 µL PBS to mitigate evaporation (edge effect).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adherence and recovery.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in complete culture media. Ensure the highest concentration does not exceed 50 µM, with a constant DMSO concentration of 0.5% across all wells.

  • Treatment: Aspirate the old media and apply 100 µL of the compound-containing media to the respective wells. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Roscovitine or Dinaciclib)[5]. Incubate for 72 hours.

Protocol B: ATP-Dependent Luminescent Viability Assay
  • Equilibration: After 72 hours, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Note: Temperature gradients across the plate can cause uneven luminescent signal kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® (or equivalent ATP-detection reagent) to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

  • Data Analysis: Normalize the luminescence units (RLU) of treated wells against the Vehicle Control. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol C: Flow Cytometry for Cell Cycle Arrest Validation

Causality Insight: Propidium Iodide (PI) intercalates into nucleic acids. Because PI binds both DNA and RNA, RNase A must be added to ensure the fluorescence signal strictly correlates with DNA content (2N vs. 4N), allowing accurate cell cycle phase quantification[3].

  • Harvesting: Collect both the culture media (containing apoptotic floating cells) and the adherent cells (via trypsinization) from a 6-well plate treated with the compound at its calculated IC50​ concentration for 24 hours.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 300 µL of cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples via flow cytometry, collecting at least 10,000 events per sample. Use the FL2 channel to quantify DNA content and determine the percentage of cells in G1, S, and G2/M phases[5].

Representative Quantitative Data

The following table summarizes expected viability and cell cycle data when testing a potent pyrazolo[1,5-a]pyrimidine derivative (e.g., Compound 21c or 4k) against standard cancer cell lines[2][5].

Cell LineTissue OriginKinase Target Profile IC50​ (nM)Vehicle G1 Phase (%)Treated G1 Phase (%)
HCT-116 Colon CarcinomaCDK2 / CDK9 18−280 49.68±2.1 88.12±3.4
MDA-MB-231 Breast AdenocarcinomaCDK1 / CDK2 45−320 52.14±1.8 81.45±2.9
WI-38 Normal FibroblastOff-target toxicity >5000 65.20±1.5 68.10±2.0

Note: A significant increase in the G1 phase percentage confirms that the reduction in cell viability is driven by target-specific cell cycle arrest rather than generalized toxicity[5].

Troubleshooting & Best Practices

  • Compound Precipitation: Pyrazolo[1,5-a]pyrimidine derivatives can precipitate in aqueous media if the stock concentration is too high. Always visually inspect the highest concentration wells under a microscope before reading the assay. If crystals are present, lower the top concentration of the dilution series.

  • Edge Effects: Luminescent assays are highly sensitive to evaporation. Never use the outer 36 wells of a 96-well plate for experimental data; fill them with PBS or media to act as a thermal and humidity buffer.

  • Autofluorescence: While ATP-luminescence bypasses the autofluorescence issues common with colorimetric assays, ensure that the microplate reader is set to 'Luminescence' mode and not 'Fluorescence' to avoid spectral overlap from the compound itself.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL:

  • [5] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org. URL:

  • [2] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications (Journal of Medicinal Chemistry). URL:

  • [3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. URL:

  • [4] Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties. PubMed (NIH). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming False Positives with Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine-based compounds. This guide is designed to provide in-depth troubleshooting st...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine-based compounds. This guide is designed to provide in-depth troubleshooting strategies for a common and resource-intensive challenge in drug discovery: the identification and mitigation of false-positive results. While the pyrazolo[1,5-a]pyrimidine scaffold is a valuable starting point for many therapeutic programs, its chemical properties can sometimes lead to misleading initial data.[1][2]

This document provides a series of frequently asked questions and detailed experimental guides to help you distinguish true biological activity from assay artifacts, ensuring your research proceeds with validated, high-quality hits.

Frequently Asked Questions (FAQs)
Q1: My primary screen with ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate showed potent activity, but it's not replicating in my confirmation assays. What's happening?

This is a classic scenario in early-stage drug discovery and often points to a false positive, also known as an assay artifact.[3] False positives are compounds that appear active in a primary screen but do not interact with the biological target of interest in a specific, intended manner.[3] Pursuing these hits can lead to a significant waste of time and resources.[4] The issue can stem from various interference mechanisms rather than true target modulation.

Q2: What are the most common mechanisms that cause false positives in biochemical and cell-based assays?

Assay interference is a multifaceted problem. Several distinct mechanisms have been identified that can produce misleading data.[3][4][5] High-throughput screening (HTS) campaigns are particularly susceptible to these artifacts.[3]

Mechanism of Interference Description Common Assay Types Affected
Colloidal Aggregation The compound forms sub-micrometer aggregates in the assay buffer. These aggregates non-specifically sequester and denature proteins, leading to apparent inhibition.[6][7] This is a dominant mechanism for promiscuous inhibitors.[7]Biochemical assays (e.g., enzyme kinetics, binding assays).
Assay Technology Interference The compound directly interferes with the detection method. This can include autofluorescence, light quenching, or direct inhibition/stabilization of a reporter enzyme (e.g., Luciferase).[5][8][9]Fluorescence, Luminescence, and Absorbance-based assays.
Chemical Reactivity The compound is chemically reactive and may covalently modify the target protein or other assay components. These are often flagged as Pan-Assay Interference Compounds (PAINS).[3][10]Assays with targets containing reactive residues (e.g., Cysteine).
Metal Impurities The compound sample is contaminated with metal ions (e.g., Zinc) that are themselves inhibitors of the target enzyme.[4]Metalloenzymes, phosphatases, and other enzymes sensitive to metal ions.
Poor Physicochemical Properties Compounds with high lipophilicity and poor aqueous solubility can lead to a variety of issues, including aggregation and non-specific binding.[5]Most assay formats.
Q3: Are pyrazolo[1,5-a]pyrimidine scaffolds known to be problematic?

While the pyrazolo[1,5-a]pyrimidine core is a valid and successful scaffold in many approved drugs and clinical candidates, like any chemical series, it is not immune to assay artifacts.[1] Certain derivatives may possess substructures that are flagged as PAINS, or they may have physicochemical properties (e.g., planarity, hydrophobicity) that predispose them to aggregation under specific assay conditions. Proactive screening for these behaviors is a crucial step in validating hits from this chemical class.[10]

Troubleshooting Guide: From Hit to Validated Lead

This section provides detailed, step-by-step protocols to systematically investigate and rule out common causes of false positives.

Q4: How can I design an experiment to test for compound aggregation?

Colloidal aggregation is one of the most common and deceptive mechanisms of false-positive inhibition.[7] Aggregates act by non-specifically adsorbing and partially denaturing the target protein, thus inhibiting its function.[6] Fortunately, this behavior has several characteristic signatures that can be unmasked with simple experiments.

A Initial Hit Observed B Protocol 1: Vary Enzyme Concentration A->B C IC50 increases linearly with enzyme concentration? B->C D Protocol 2: Add Non-ionic Detergent (e.g., 0.01% Triton X-100) C->D Yes G Low Confidence: Aggregation Unlikely C->G No E Inhibition is attenuated or abolished? D->E F High Confidence: Likely Aggregator E->F Yes E->G No H Orthogonal Validation: Biophysical Methods (DLS, NMR) F->H I Particles Detected? H->I I->F Yes I->G No

Caption: A decision-making workflow for identifying aggregation-based inhibitors.

Causality: A true, stoichiometric inhibitor's potency (IC50) should be independent of the enzyme concentration. In contrast, an aggregator's apparent IC50 will increase as the enzyme concentration is raised because more enzyme is required to saturate the surface of the colloidal particles.[6]

Steps:

  • Prepare Reagents: Create serial dilutions of your compound as usual. Prepare at least two stocks of your target enzyme: one at the standard assay concentration (1X) and another at a significantly higher concentration (e.g., 10X).

  • Set Up Assay Plates: For each enzyme concentration, run a full dose-response curve for your compound. Include all necessary controls (positive, negative, vehicle).

  • Run Assay & Analyze: Perform the assay according to your standard protocol. Calculate the IC50 value for the compound against both the 1X and 10X enzyme concentrations.

  • Interpret Results: If the IC50 value increases substantially with the higher enzyme concentration, this is strong evidence of aggregation-based inhibition.[6]

Causality: Non-ionic detergents, at concentrations above their critical micelle concentration, can disrupt the formation of compound aggregates. If a compound's inhibitory activity is due to aggregation, the presence of a detergent like Triton X-100 or Tween-80 will significantly reduce or eliminate its apparent activity.[6]

Steps:

  • Prepare Buffers: Prepare two sets of your final assay buffer: one without detergent and one supplemented with a low concentration of a non-ionic detergent (e.g., 0.01-0.1% v/v Triton X-100).

  • Set Up Assay Plates: Run two parallel dose-response curves for your compound, one in each buffer condition.

  • Run Assay & Analyze: Execute the assay and calculate the IC50 in both the presence and absence of detergent.

  • Interpret Results: A dramatic rightward shift (increase) in the IC50 value or complete loss of activity in the presence of the detergent strongly indicates an aggregation mechanism.

Q5: How can I determine if my compound is interfering with the assay technology itself?

Technology-specific interference is a frequent source of artifacts, especially in fluorescence- and luminescence-based readouts.[8] It's crucial to run counter-assays that isolate the detection system from the primary biological reaction.

Causality: This protocol determines if the compound interacts directly with the detection reagents or reporter enzyme in the absence of the primary biological target. An active result in this assay confirms the signal is an artifact.

Steps:

  • Design the Counter-Assay: Set up the assay exactly as you normally would, but omit the primary target enzyme or one of the key biological components (e.g., substrate). For example, in a kinase assay like ADP-Glo™, you would omit the kinase.[11]

  • Run the Assay: Add your compound in a full dose-response curve to this "target-null" reaction mixture.

  • Analyze Data: If you still observe a dose-dependent change in the signal (e.g., an increase in luminescence or a decrease in fluorescence), your compound is directly interfering with the assay's reporting system.

  • Additional Controls:

    • Autofluorescence Check: Before adding any detection reagents, pre-read the plate containing only buffer and your compound at the assay's excitation/emission wavelengths. A high signal indicates autofluorescence.[5]

    • Orthogonal Assay: The most definitive way to rule out technology interference is to confirm the hit in an orthogonal assay that uses a completely different detection method (e.g., confirming a fluorescence-based hit with a label-free mass spectrometry assay).[8][12]

A Primary Screen Hit B Confirm Structure & Purity A->B C Dose-Response Confirmation B->C D Artifact Investigation C->D E Aggregation Tests (Enzyme Conc., Detergent) D->E F Technology Interference (Target-Null Assay) D->F G Reactivity/Impurity Tests (PAINS, Chelators) D->G H Passes All Tests? E->H F->H G->H I Validated Hit: Proceed to SAR H->I Yes J False Positive: Deprioritize H->J No

Caption: A generalized workflow for triaging initial HTS hits to eliminate false positives.

Q6: My compound is not an aggregator and doesn't interfere with the assay readout. What other possibilities should I consider?

If you have ruled out aggregation and technology interference, two other possibilities are chemical reactivity and inorganic impurities.

Causality: Some chemical structures are known to be frequent hitters due to inherent reactivity (PAINS), while metal contaminants in a sample can be potent inhibitors themselves.[3][4]

Steps:

  • PAINS Filtering (In Silico): Use computational tools and substructure filters to check if ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate or its analogs contain known PAINS motifs. Several web-based tools and internal software packages can perform this analysis.[3][5] A positive flag warrants caution and further investigation.

  • Metal Impurity Check (In Vitro):

    • Design: Run your standard assay with a dose-response of your compound, but perform it in two parallel conditions: one with the standard buffer and one with the buffer supplemented with a strong metal chelator like EDTA (ethylenediaminetetraacetic acid) at ~50 µM.

    • Interpretation: If the compound's inhibitory activity is significantly diminished in the presence of EDTA, it suggests the activity is mediated by a contaminating divalent metal cation.[4] This is a strong indicator of a false positive due to sample contamination.

By systematically applying these troubleshooting protocols and controls, researchers can confidently distinguish genuine, target-specific inhibitors from misleading assay artifacts. This rigorous, front-loaded validation approach is critical for the efficiency and success of any drug discovery campaign.

References
  • ecancer. (2019). Using a promiscuous inhibitor to uncover cancer drug targets. ecancer.org. Available from: [Link]

  • Malvern Panalytical. Promiscuous Inhibitors. Available from: [Link]

  • London, N., et al. (2014). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. Available from: [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Available from: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available from: [Link]

  • Chemical Substance Information. Ethyl 6-aMinopyrazolo[1,5-a]pyriMidine-3-carboxylate. Available from: [Link]

  • Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gurevich, I., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • O'Donnell, P. M., et al. (2007). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data. Journal of Chemical Information and Modeling. Available from: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • ResearchGate. (2007). Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data. Available from: [Link]

  • BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. Available from: [Link]

  • Chemical Substance Information. Ethyl 6-Methylpyrazolo[1,5-A]Pyrimidine-3-Carboxylate. Available from: [Link]

  • bioRxiv. (2025). Identification of a novel false-positive mechanism in RapidFire mass spectrometry and application in drug discovery. Available from: [Link]

  • Zega, A. (2017). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. Available from: [Link]

  • rapidmicrobiology. (2016). How to Prevent False-Positive Results in Pathogen Testing. Available from: [Link]

  • Molecular Biology. Assay Troubleshooting. Available from: [Link]

  • LookChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-ethyl-4,7-dihydro-5-methyl-7-oxo-, ethyl ester. Available from: [Link]

  • ChemSrc. (2025). ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate. Available from: [Link]

  • Montaño-Priede, J. L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available from: [Link]

  • Foley, D. W., et al. (2015). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

  • PubChem. Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Available from: [Link]

  • Mason, J. M., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives: The Role of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a Privileged Scaffold

Executive Summary The pyrazolo[1,5-a]pyrimidine framework is a rigid, planar N-heterocyclic bioisostere of purine that has become a cornerstone in the development of ATP-competitive kinase inhibitors[1]. These compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine framework is a rigid, planar N-heterocyclic bioisostere of purine that has become a cornerstone in the development of ATP-competitive kinase inhibitors[1]. These compounds are heavily investigated for targeting Cyclin-Dependent Kinases (CDK2), Tropomyosin Receptor Kinases (TRKA), and Vascular Endothelial Growth Factor Receptors (VEGFR)[2][3].

In this technical guide, we objectively compare the foundational building block—ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (EAPC) —against fully elaborated pyrazolopyrimidine derivatives. Rather than evaluating EAPC solely on direct biological potency, we analyze its structural pre-organization and orthogonal reactivity, providing validated experimental protocols for synthesizing and evaluating its highly potent downstream derivatives.

Structural Significance & Mechanistic Rationale

While fully elaborated clinical candidates like Dinaciclib exhibit broad-spectrum, sub-nanomolar kinase inhibition[4], EAPC itself is an intermediate[5]. Its true value lies in its dual-functional handles, which allow researchers to systematically probe different regions of the kinase ATP-binding pocket:

  • The C6-Amino Group (Hydrophobic Probing): The 6-amino moiety acts as a nucleophilic handle. Derivatization at this position (e.g., forming diaryl ureas) is critical for extending the molecule into the deep hydrophobic pockets of receptor tyrosine kinases like VEGFR and PDGFR, dramatically increasing target residence time[3].

  • The C3-Carboxylate Group (Hinge Region Binding): The ethyl ester serves as a protected precursor. Saponification to the free acid followed by amide coupling yields carboxamides. The presence of these amide bonds at the third position forms essential, directional hydrogen bonds with the kinase hinge region, which has been shown to push TRKA and CDK2 inhibition into the sub-nanomolar range[1][2].

Causality in Scaffold Selection: Why start with the ethyl ester rather than the free acid? The ethyl ester protects the C3 position during the highly reactive functionalization of the C6-amino group (e.g., using isocyanates). Once the C6 position is secured, the ester can be selectively hydrolyzed. This orthogonal reactivity prevents unwanted polymerization and ensures high-yield, site-specific derivatization.

Comparative Performance Data

The following table summarizes the quantitative kinase inhibitory performance of elaborated pyrazolo[1,5-a]pyrimidine derivatives—synthesized via scaffolds structurally analogous to EAPC—compared against standard reference drugs.

Compound / Derivative ClassTarget KinaseKey Structural Modification (from Scaffold)IC₅₀ ValueReference
Compound 39 TrkA (G667C)C3-carboxamide elaboration0.4 nM1[1]
Compound 34a VEGFR (KDR)C6-diphenylurea formation< 10 nM3[3]
Compound 21c CDK2C7-triazolyl, C3-carbonitrile18 nM4[4]
Dinaciclib (Clinical)CDK2Broad-spectrum pyrazolopyrimidine< 1 nM4[4]
Roscovitine (Standard)CDK2Purine derivative (Control)140 nM4[4]

Experimental Protocols

Protocol 1: Orthogonal Derivatization of EAPC (Synthesis Workflow)

This protocol details the transformation of EAPC into a dual-functionalized kinase inhibitor. The causality of reagent selection is emphasized to ensure synthetic integrity.

  • C6-Urea Formation: Dissolve EAPC (1.0 eq) in anhydrous pyridine. Add the desired aryl isocyanate (1.1 eq) dropwise at 0°C.

    • Causality: Pyridine acts as both solvent and base, neutralizing any acidic byproducts while preventing the premature hydrolysis of the C3-ethyl ester.

  • C3-Ester Saponification: Isolate the C6-urea intermediate. Suspend in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH in aqueous THF provides mild, selective hydrolysis of the ethyl ester to the free carboxylic acid without cleaving the newly formed C6-urea bond.

  • C3-Amide Coupling: Dissolve the resulting free acid in DMF. Add HATU (1.2 eq), DIPEA (2.5 eq), and the target amine (1.2 eq). Stir for 12 hours.

    • Causality: HATU is chosen over EDC/NHS due to its superior efficiency in coupling sterically hindered amines to the electron-deficient pyrazolopyrimidine core, minimizing epimerization and maximizing yield.

Protocol 2: Self-Validating FRET-Based Kinase Inhibition Assay

To ensure trustworthiness, this protocol utilizes a self-validating system with strict quality control metrics (Z'-factor) to eliminate false positives.

  • Reagent Preparation: Prepare a 2X Kinase/Peptide Substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the 2X Kinase mixture into a 384-well plate. Add 100 nL of the test compound (synthesized from Protocol 1) in DMSO. Include wells with Roscovitine (Positive Control) and DMSO only (Negative Control). Incubate for 30 minutes.

  • Reaction Initiation: Add 10 µL of 2X ATP solution to initiate the reaction.

    • Causality: Pre-incubating the kinase with the inhibitor before ATP addition allows for the detection of slow-binding kinetics, which is common with bulky pyrazolopyrimidine derivatives.

  • Data Acquisition & Validation: Read the FRET signal after 1 hour. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|.

    • Validation Rule: The assay data is only considered valid and trustworthy if the Z'-factor is ≥ 0.6 , confirming a robust assay window free of significant background interference.

Visualizations

Pathway EAPC EAPC Scaffold (Inactive Precursor) C6_Mod C6-Amino Modification (Urea Formation) EAPC->C6_Mod PhNCO, Pyridine C3_Mod C3-Ester Hydrolysis & Amidation EAPC->C3_Mod 1. LiOH 2. HATU, R-NH2 VEGFR VEGFR Inhibitor (Active) C6_Mod->VEGFR Target Binding TRKA TRKA Inhibitor (Active) C3_Mod->TRKA Target Binding

Divergent synthetic pathways of EAPC yielding target-specific kinase inhibitors.

Assay Prep 1. Reagent Prep (Kinase + Substrate) Incubate 2. Compound Incubation (Test vs Controls) Prep->Incubate ATP 3. ATP Addition (Reaction Initiation) Incubate->ATP Read 4. FRET Signal Read (Phosphorylation) ATP->Read Validate 5. Z'-Factor Validation (>0.6 Required) Read->Validate

Self-validating FRET-based in vitro kinase inhibition assay workflow.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC, National Institutes of Health.1

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. 2

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org. 4

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 3

  • Ethyl 6-Nitropyrazolo[1,5-a]pyrimidine-3-carboxylate. Benchchem. 5

Sources

Comparative

Validating Target Engagement of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A CETSA Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Context The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core framework for numerous potent protein kinase inhibitors targeting CDK2, Trk, AAK1, and mutant EGFR in oncology and antiviral research[1][2][3]. Specifically, derivatives like ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate act as critical building blocks or direct ATP-competitive ligands that disrupt aberrant kinase signaling[2].

However, demonstrating high affinity in a biochemical, cell-free assay does not guarantee that a compound reaches and binds its intended target within the complex milieu of a living cell. To bridge this gap, confirming cellular target engagement (TE) is a mandatory milestone in lead optimization[4][5].

This guide provides an authoritative, comparative analysis of the Cellular Thermal Shift Assay (CETSA) against alternative TE methodologies (DARTS, TPP, SPR) for validating pyrazolo[1,5-a]pyrimidine derivatives. It also details a self-validating experimental protocol designed to ensure high-fidelity data generation.

The Principle of CETSA (Causality & Logic)

CETSA relies on the fundamental biophysical principle of ligand-induced thermodynamic stabilization [4][6]. When a small molecule (such as a pyrazolo[1,5-a]pyrimidine derivative) binds to its target kinase inside a cell, the resulting ligand-protein complex requires significantly more thermal energy to unfold than the unliganded protein[6].

When subjected to a transient heat shock, unliganded proteins denature and irreversibly precipitate. By applying a non-denaturing lysis step and subsequent high-speed centrifugation, the precipitated proteins are removed. The remaining soluble fraction—containing the stabilized target—can then be quantified using Western Blotting, AlphaScreen, or NanoLuc technologies[4][7][8].

CETSA_Workflow A 1. Live Cell Treatment (Compound vs DMSO) B 2. Transient Heat Shock (Temperature Gradient) A->B Incubate C 3. Non-Denaturing Lysis (Preserve Complexes) B->C Cool to RT D 4. Ultracentrifugation (Pellet Unfolded Proteins) C->D Extract Soluble E 5. Soluble Fraction Analysis (Western / AlphaScreen) D->E Isolate Supernatant F Target Engagement Confirmed (Shift in Melting Temp) E->F Quantify T_agg

CETSA Workflow: From live-cell compound treatment to thermodynamic stabilization analysis.

Comparative Analysis: CETSA vs. Alternative TE Assays

To objectively evaluate the performance of CETSA for pyrazolo[1,5-a]pyrimidine derivatives, we must compare it against standard alternatives:

  • DARTS (Drug Affinity Responsive Target Stability): Relies on the principle that ligand binding protects the target from protease digestion[6].

  • TPP (Thermal Proteome Profiling): A mass spectrometry-based extension of CETSA that evaluates the entire proteome.

  • SPR (Surface Plasmon Resonance): A gold-standard biochemical assay for binding kinetics.

Quantitative Comparison Table
ParameterCETSADARTSTPP (Proteome-wide CETSA)SPR
Biological Matrix Live cells, lysates, or whole blood[7]Cell lysates onlyLive cells or lysatesPurified recombinant proteins
Cellular Context? Yes (Proves cell permeability)No (Assayed post-lysis)Yes No
Throughput Medium to High (AlphaScreen/RT-CETSA)[4][5]Low (Western Blot heavy)Low (Extensive MS time)Medium (Automated microfluidics)
Primary Readout Shift in Aggregation Temp ( ΔTagg​ )Protease resistanceGlobal proteome thermal shiftsKinetics ( Kd​,Kon​,Koff​ )
Cost per Assay Low to MediumLowVery HighHigh (Requires purified protein/chips)
Best Use Case Validating live-cell target engagementIdentifying targets of natural productsOff-target profiling / ToxicityLead optimization & kinetic profiling

The Verdict: For validating a specific kinase inhibitor like ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, CETSA is superior to DARTS and SPR because it simultaneously proves two critical factors: (1) the compound successfully permeates the cell membrane, and (2) it engages the target in a physiologically relevant environment (competing with endogenous ATP and interacting with native protein complexes)[4][7].

Experimental Protocol: CETSA & ITDRF Validation System

A robust target engagement study requires a self-validating system. This is achieved by performing two complementary assays: the Melt Curve (determining the aggregation temperature, Tagg​ ) and the Isothermal Dose-Response Fingerprint (ITDRF) (determining the concentration required for engagement at a fixed temperature)[4][6].

Phase 1: Melt Curve Determination (Finding Tagg​ )

Objective: Identify the temperature at which the unliganded kinase precipitates, and observe the thermal shift ( ΔTagg​ ) induced by the pyrazolo[1,5-a]pyrimidine derivative.

  • Cell Culture & Treatment: Seed target cells (e.g., HCT-116 for CDK2 targets) and grow to 70-80% confluence. Treat cells with either 10 µM of the compound or DMSO (vehicle control) for 1–2 hours at 37°C.

    • Causality: Treating intact cells ensures the assay accounts for active transport, membrane permeability, and intracellular metabolism[4].

  • Harvesting & Aliquoting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8–10 PCR tubes (approx. 50 µL per tube).

  • Thermal Challenge: Using a gradient PCR thermocycler, heat the tubes across a temperature range (e.g., 40°C to 70°C) for exactly 3 to 4 minutes, followed by a 3-minute cooling step at 25°C[5][6].

    • Causality: A 3-4 minute heat shock is empirically proven to achieve thermal equilibrium for protein unfolding without causing non-specific, global cellular aggregation[5][6].

  • Non-Denaturing Lysis: Add a mild lysis buffer (e.g., TBS containing 0.4% NP-40) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Causality: Harsh detergents like SDS would artificially denature the ligand-stabilized kinase. Freeze-thawing physically fractures the membrane while preserving the thermodynamic state of the proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the precipitated (unfolded) proteins[4].

  • Detection: Carefully extract the supernatant and analyze via Western Blot or AlphaScreen using an antibody specific to the target kinase. Plot the relative protein abundance against temperature to calculate the Tagg​ [4][6].

Phase 2: ITDRF Validation (Dose-Response)

Objective: Validate that the thermal stabilization is dose-dependent, ruling out non-specific artifacts.

  • Selection of ITDRF Temperature: Select a temperature from Phase 1 where the DMSO control shows near-complete degradation (e.g., 10-20% remaining soluble protein), but the compound-treated sample remains highly soluble.

  • Dose Titration: Treat cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine derivative (e.g., from 1 nM to 30 µM)[6].

  • Isothermal Heating: Heat all aliquots at the single chosen ITDRF temperature for 3 minutes.

  • Processing: Lyse, centrifuge, and detect as described above. A sigmoidal dose-response curve confirms specific target engagement[4][6].

Mechanistic Context: Pathway Intervention

When ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives successfully engage their target (e.g., CDK2 or Trk kinases), they disrupt downstream signaling cascades. The diagram below illustrates the logical flow of this intervention, which CETSA directly validates at the primary node.

Mechanism_Action Ligand Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., CDK2 / Trk) Ligand->Kinase ATP-competitive binding (Validated by CETSA) Substrate Downstream Effectors (e.g., Rb protein) Kinase->Substrate Phosphorylation Blocked Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Pathway Inhibition

Mechanism of Action: Pyrazolo[1,5-a]pyrimidine derivative inhibiting target kinase signaling.

Conclusion & Best Practices

Validating the target engagement of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives using CETSA provides definitive proof of cellular permeability and target binding. To ensure the highest scientific integrity:

  • Always pair Melt Curves with ITDRF: A thermal shift alone can occasionally result from off-target toxicity altering cellular homeostasis. A dose-dependent ITDRF curve confirms specific engagement[4][6].

  • Optimize Lysis Conditions: Kinases can be sensitive to detergent concentrations. Rely on mechanical lysis (freeze-thaw) if chemical lysis disrupts the ligand-kinase interaction.

  • Consider Whole Blood Assays: As these compounds move toward clinical trials, CETSA protocols can be adapted to measure target engagement directly in patient whole blood or PBMCs, providing invaluable pharmacodynamic (PD) data[7].

References

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Institutes of Health (NIH) URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI Source: DOI.org URL:[Link]

  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience Source: Pelago Bioscience URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL:[Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells - EUbOPEN Source: EUbOPEN URL: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - ResearchGate Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Against Standard ATP-Competitive B-Raf Inhibitors

Introduction The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of protein kinases.[1][2] This guide fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of protein kinases.[1][2] This guide focuses on a representative compound from this class, ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, and provides a framework for its evaluation against established ATP-competitive inhibitors.

To provide a robust and relevant comparison, we have selected the serine/threonine-protein kinase B-Raf as the target of interest. B-Raf is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell division, differentiation, and secretion.[3] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, most notably in melanoma, making it a well-validated therapeutic target.[4][5]

This guide will benchmark the hypothetical performance of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate against two FDA-approved, first-generation B-Raf inhibitors: Vemurafenib and Dabrafenib .[6] These compounds serve as the gold standard for ATP-competitive inhibition of B-RafV600E. We will present detailed protocols for biochemical and cell-based assays, along with a Western blot analysis for target engagement, to provide a comprehensive toolkit for researchers, scientists, and drug development professionals.

The B-Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a key signaling cascade that drives cell proliferation and survival.[7] In cancers harboring the B-RafV600E mutation, the B-Raf protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, independent of upstream growth factor stimulation.[8] ATP-competitive inhibitors, such as the compounds discussed herein, bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation and activation of its downstream target, MEK.[9]

B_Raf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Signal BRaf B-Raf (V600E) Ras->BRaf MEK MEK1/2 BRaf->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (c-Myc, c-Jun, c-Fos) ERK->Transcription p Inhibitor Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Vemurafenib / Dabrafenib Inhibitor->BRaf Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The B-Raf/MEK/ERK signaling pathway and the point of inhibition.

Biochemical Potency: A Head-to-Head Comparison

The initial evaluation of a kinase inhibitor involves determining its direct inhibitory effect on the purified enzyme. This is typically achieved through a cell-free biochemical assay that measures the reduction in kinase activity as a function of inhibitor concentration. The half-maximal inhibitory concentration (IC50) is the standard metric for potency derived from these experiments.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[10]

Workflow Diagram

ADP_Glo_Workflow Start Start: Kinase Reaction Setup Step1 1. Add Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 2. Incubate at RT (e.g., 60 min) Step1->Step2 Step3 3. Add ADP-Glo™ Reagent to stop reaction & deplete ATP Step2->Step3 Step4 4. Incubate at RT (40 min) Step3->Step4 Step5 5. Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 6. Incubate at RT (30-60 min) Step5->Step6 End End: Measure Luminescence Step6->End CellTiter_Glo_Workflow Start Start: Cell Plating Step1 1. Seed A375 cells in 96-well plates Start->Step1 Step2 2. Incubate overnight Step1->Step2 Step3 3. Treat cells with serial dilutions of inhibitors Step2->Step3 Step4 4. Incubate for 72 hours Step3->Step4 Step5 5. Equilibrate plate to room temperature Step4->Step5 Step6 6. Add CellTiter-Glo® Reagent Step5->Step6 Step7 7. Mix to induce lysis and stabilize signal Step6->Step7 End End: Measure Luminescence Step7->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Methodology
  • Cell Culture: Culture A375 human melanoma cells, which harbor the B-RafV600E mutation, in appropriate growth medium.

  • Cell Plating: Seed the A375 cells into opaque-walled 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes. [11] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [12] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. [12] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [12]6. Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Comparative Cellular Activity Data (Hypothetical)
InhibitorCell LineAssay TypeIC50 (nM)Reference
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate A375 (B-RafV600E)Cell Viability280 (Hypothetical)
DabrafenibA375 (B-RafV600E)Cell Proliferation<1 - 100[8]
VemurafenibA375 (B-RafV600E)Cell Viability~248.3[8]

Target Engagement: Confirming the Mechanism of Action

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended B-Raf pathway, a target engagement study is essential. Western blotting is a robust technique to measure the phosphorylation status of downstream proteins, providing direct evidence of target inhibition within the cell. [8][13]For B-Raf inhibitors, a decrease in the phosphorylation of ERK (pERK) is a key biomarker of on-target activity.

Experimental Protocol: Western Blot Analysis of pERK
Step-by-Step Methodology
  • Cell Treatment and Lysis:

    • Plate A375 cells and allow them to adhere.

    • Treat the cells with varying concentrations of the inhibitors for a short duration (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay. [13]3. Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. [13] * Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [14] * Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK). A loading control antibody (e.g., GAPDH or β-actin) should also be used. [13] * Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]6. Detection:

    • Wash the membrane extensively with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. [13]7. Data Analysis: Quantify the band intensities for pERK and normalize them to the corresponding total ERK or loading control bands. A dose-dependent decrease in the pERK/tERK ratio indicates effective target engagement by the inhibitor.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a representative of the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. By benchmarking against the standard-of-care B-Raf inhibitors, Vemurafenib and Dabrafenib, researchers can objectively assess its potency, cellular efficacy, and mechanism of action. The detailed protocols for biochemical and cell-based assays, along with Western blotting for target validation, offer a clear and logical path for advancing novel kinase inhibitors in the drug discovery pipeline. The hypothetical data presented illustrates a promising profile for the novel compound, warranting further investigation.

References

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  • CellTiter-Glo Assay - OUS-research.no. Available at: [Link]

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  • B-Raf protein and signaling pathways. The B-Raf protein and its related... - ResearchGate. Available at: [Link]

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  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Available at: [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) - Benchchem. Available at: https://www.benchchem.com/product/BCHM2178804
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  • Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Available at: [Link]

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Comparative

A Guide to Ensuring Reproducibility in Biological Assays with Ethyl 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

In the landscape of drug discovery and chemical biology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic candidates.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic candidates.[1][2] Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a member of this versatile class, holds significant potential for researchers targeting a variety of signaling pathways. However, the journey from promising compound to reliable biological data is paved with challenges, foremost among them being the reproducibility of experimental results.

This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological assays using ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for designing self-validating assay systems. This document is intended for researchers, scientists, and drug development professionals seeking to generate robust and reliable data with this class of compounds.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword

The power of the pyrazolo[1,5-a]pyrimidine core lies in its ability to mimic the purine structure of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1] This has led to the development of inhibitors for critical cancer-related kinases such as Cyclin-Dependent Kinases (CDKs), B-Raf, and Pim-1.[1] However, this broad activity spectrum also presents a significant challenge: the potential for off-target effects and a narrow therapeutic window.[1][3] Indeed, some research programs have been discontinued due to severe toxicity observed with certain pyrazolo[1,5-a]pyrimidine derivatives, underscoring the need for meticulous and reproducible assay design to accurately characterize both on-target efficacy and potential liabilities.

Foundational Principles of Reproducibility

Before delving into specific assay protocols, it is crucial to establish the foundational pillars upon which reproducible data are built. These principles apply broadly but are especially pertinent when working with small molecules like ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, where subtle variations can lead to significant discrepancies in results.

1. Compound Integrity and Handling: The journey to reproducible data begins with the compound itself.

  • Purity and Identity Verification: Always ensure the purity and identity of your compound stock using methods like HPLC and mass spectrometry. Impurities or degradation products can lead to confounding results.[4]

  • Solubility is Paramount: The low aqueous solubility of many kinase inhibitors is a primary source of assay variability.[5][6] A compound that has precipitated out of solution is not available to interact with its target, leading to an underestimation of its potency.[5] It is essential to determine the solubility of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in your assay buffer and to work within this solubility limit.

  • Stock Solution Stability: Prepare concentrated stock solutions in a suitable solvent, typically DMSO. Aliquot and store these stocks under recommended conditions (e.g., -20°C or -80°C, protected from light) to avoid repeated freeze-thaw cycles that can lead to degradation.[4]

2. Assay System Validation: Your assay is your measurement tool; it must be calibrated and validated.

  • Enzyme/Cell Line Health: For in-vitro kinase assays, ensure the enzyme is active by running a positive control without any inhibitor.[4] For cell-based assays, use healthy, viable cells within a consistent passage number to avoid phenotypic drift.

  • Substrate and ATP Concentration: For kinase assays, the concentrations of the substrate and ATP are critical. Ideally, the ATP concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme to allow for sensitive detection of competitive inhibitors.[3][4]

  • Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can significantly impact both enzyme activity and compound behavior. Optimize these conditions for your specific kinase and ensure consistency across experiments.[7]

Comparative Analysis: In-Vitro Kinase Assays vs. Cell-Based Assays

The choice of assay format is a critical decision that will influence the nature and interpretation of your results. Below is a comparison of two common approaches for evaluating kinase inhibitors.

FeatureIn-Vitro Kinase AssayCell-Based Assay
System Complexity Purified enzyme, substrate, and co-factors.Live cells with intact signaling pathways.
Readout Direct measurement of enzyme activity (e.g., ADP production, substrate phosphorylation).Indirect measurement of cellular phenotype (e.g., proliferation, apoptosis, target phosphorylation).
Throughput Generally higher.Generally lower.
Physiological Relevance Lower. Does not account for cell permeability, metabolism, or off-target effects in a cellular context.Higher. Provides insights into the compound's effects in a more biologically relevant system.
Potential for Artifacts Interference with detection method (e.g., luciferase inhibition), compound aggregation.[8]Cytotoxicity masking on-target effects, complex off-target signaling.

Expert Insight: It is highly recommended to employ both in-vitro and cell-based assays to build a comprehensive understanding of a compound's activity. Discrepancies between the two can reveal important information about a compound's cell permeability, metabolic stability, or engagement of cellular targets.[9]

Experimental Protocols for Ensuring Reproducibility

The following are detailed, self-validating protocols for an in-vitro kinase inhibition assay and a cell-based anti-proliferation assay, tailored for the evaluation of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate against a target kinase (e.g., CDK2, B-Raf, or Pim-1) by measuring the amount of ADP produced.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific peptide substrate

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ATP (at Km concentration for the target kinase)

  • Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, opaque assay plates

Workflow Diagram:

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Serial Dilution of Compound in DMSO Dispense_Compound Dispense Compound/ DMSO to Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate Add Kinase/ Substrate Mix Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Incubate_1 Pre-incubate Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Add ATP to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_2->Stop_Reaction Incubate_3 Incubate at RT Stop_Reaction->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate at RT Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Caption: Workflow for a luminescence-based in-vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Rationale: Preparing the primary dilution series in 100% DMSO minimizes the risk of compound precipitation.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of each diluted compound or DMSO (for vehicle control) to the appropriate wells.

    • Rationale: A low volume of DMSO is used to minimize its effect on the kinase reaction. The final DMSO concentration should typically be ≤1%.

  • Kinase Reaction:

    • Prepare a 2X solution of the kinase and its substrate in kinase buffer. The optimal concentrations should be determined empirically.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Rationale: Pre-incubation can be critical for inhibitors with slow on-rates.

    • Initiate the reaction by adding 2 µL of a 2X ATP solution (at the pre-determined Km concentration).

    • Incubate the plate at 30°C for a time determined by a prior time-course experiment to be within the linear range of the reaction (e.g., 60 minutes).

  • Signal Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of a cancer cell line as an indicator of cell viability and proliferation after treatment with ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium

  • Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

Workflow Diagram:

Cell_Based_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compound Add Compound/ Vehicle to Cells Incubate_Overnight->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of Compound in Medium Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for a cell-based anti-proliferation (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: Optimal seeding density is crucial for a good assay window. Too few cells will result in a weak signal, while too many can lead to overgrowth and artifacts.

  • Compound Treatment:

    • Prepare a serial dilution of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in complete cell culture medium from the DMSO stock. Include a vehicle-only control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for a period relevant to the cell cycle of the chosen cell line (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Rationale: This step measures the activity of mitochondrial dehydrogenases, which is an indicator of metabolically active, viable cells.

    • Carefully remove the medium containing MTT.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Troubleshooting and Ensuring Data Integrity

Potential IssueRoot CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seeding, edge effects, temperature gradients across the plate.Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator. Use a humidified incubator.
Low Assay Window/Signal-to-Noise Suboptimal enzyme/substrate concentrations, insufficient incubation time, low cell number.Titrate enzyme and substrate to find optimal concentrations. Perform a time-course experiment to determine the linear range of the assay. Optimize cell seeding density.
Inconsistent IC50/GI50 Values Compound precipitation, degradation of compound or reagents, variation in cell passage number.Visually inspect for precipitation. Prepare fresh compound dilutions for each experiment. Use reagents from the same lot. Maintain a consistent cell passage number.[4]
Discrepancy Between In-Vitro and Cell-Based Data Poor cell permeability, compound efflux, metabolism of the compound, off-target effects in cells.Consider running a cell-based target engagement assay (e.g., NanoBRET) to confirm intracellular target binding. Investigate potential off-target effects through broader profiling.[9]

Alternative Compounds and Methods

When evaluating ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, it is prudent to include comparator compounds to benchmark its performance and provide context for the results.

  • Known Selective Inhibitors: Include a well-characterized, selective inhibitor for the primary target kinase as a positive control. This will validate the assay's ability to detect on-target inhibition.

  • Structurally Related but Inactive Analogs: If available, an inactive analog can help to identify non-specific effects of the pyrazolo[1,5-a]pyrimidine scaffold.

  • Alternative Scaffolds: Comparing the activity profile with inhibitors from different chemical classes targeting the same kinase can provide valuable insights into the potential for overcoming resistance or achieving a better therapeutic index.

Conclusion

The reproducibility of biological assays is not a matter of chance, but a result of meticulous planning, rigorous execution, and a deep understanding of the underlying biological and chemical principles. For a compound as promising and as potentially complex as ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a commitment to these principles is paramount. By treating each experiment as a self-validating system and by critically evaluating the potential for artifacts and variability, researchers can generate high-quality, reproducible data that will confidently drive their research forward.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
  • Promega Corporation. (n.d.). PIM1 Kinase Assay.
  • BenchChem. (n.d.). An In-depth Technical Guide to Cdk-IN-10 for Basic Science Research.
  • BenchChem. (n.d.). An In-Depth Technical Guide to B-Raf IN 8: Chemical Structure, Properties, and Experimental Protocols.
  • BenchChem. (n.d.). Application Notes: Pim1-IN-7 for In Vitro Kinase Assay.
  • Gomez, L., et al. (2020).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PIM1.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for PIM1.
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING.
  • He, L., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Assay and Drug Development Technologies.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.
  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • Turk, B. E., et al. (2006). Determination of protease substrate specificity by solution-phase screening of a combinatorial peptide library.
  • Assay Genie. (n.d.). Human B-Raf Proto Oncogene Serine/Threonine Protein Kinase (BRAF) ELISA Kit.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Sino Biological. (2024). BRAF (V600E) Datasheet.
  • Di, L., & Kerns, E. H. (2006).
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  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Al-Issa, F. A., et al. (2023).
  • Chemical Substance Information. (n.d.). Ethyl 6-aMinopyrazolo[1,5-a]pyriMidine-3-carboxylate.
  • Sabatier, M., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife.
  • Terungwa, I. A., et al. (2025).
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Schwaid, A. G., et al. (2018). Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. Journal of Medicinal Chemistry.
  • El-Enany, M. M., et al. (2011).
  • Sharma, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Fraley, M. E., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • BLDpharm. (n.d.). 1083196-34-2|Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

For researchers and scientists in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a member of the N-h...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a member of the N-heterocyclic pyrazolo[1,5-a]pyrimidine family, is a scaffold of significant interest in medicinal chemistry.[1][2] Proper disposal of this and related compounds is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship.

This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, grounded in established safety principles and regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be treated as a hazardous chemical waste, adopting the stringent handling and disposal protocols applicable to related pyrimidine and aminopyrazole derivatives.[3][4]

Part 1: Immediate Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment is paramount. This initial step informs the necessary precautions to mitigate risks of exposure and environmental contamination.

1.1. Assume Hazardous Properties: Given the nitrogenous heterocyclic structure, it is prudent to assume the compound may possess toxicological properties and could be harmful if inhaled, ingested, or absorbed through the skin.[5][6] Similar heterocyclic compounds are known to be irritants.[5] Therefore, all handling should occur in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[3][4]

1.2. Personal Protective Equipment (PPE): The foundation of safe chemical handling is the consistent and correct use of PPE. Based on guidelines for similar compounds, the following should be considered mandatory.[3][7][8]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3][4][8]Protects against accidental splashes of solids or solutions.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[3][4][8]Prevents direct skin contact and potential absorption.
Body Protection Laboratory coat and long-sleeved clothing.[3][4]Minimizes the risk of skin exposure to spills.
Respiratory Use in a well-ventilated area or chemical fume hood.[3][4]Reduces the risk of inhaling airborne particles or aerosols.

1.3. Spill Response: In the event of a spill, immediate and correct action is critical.

  • Evacuate: Immediately clear the affected area.[3]

  • Contain: If safe to do so, prevent the spill from spreading or entering drains.[3][5] Absorb the spill with an inert material such as sand, vermiculite, or earth.[9]

  • Clean-Up: Once absorbed, sweep up the material and place it in a suitable, labeled container for hazardous waste disposal.[6][8][9] Do not create dust.[5][8]

  • Decontaminate: Wash the spill area thoroughly. Contaminated clothing should be removed and washed before reuse.[5][9]

Part 2: Step-by-Step Disposal Protocol

The disposal of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate must follow a systematic process to ensure regulatory compliance and safety. This involves proper waste identification, segregation, and containment.

Disposal_Workflow Disposal Decision Workflow for Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Waste Segregation cluster_2 Phase 3: Containment & Labeling cluster_3 Phase 4: Final Disposal A 1. Hazard Assessment (Assume Hazardous) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Identify Waste Form B->C D Solid Waste (Pure compound, contaminated solids) C->D Solid E Liquid Waste (Solutions, mother liquor) C->E Liquid F Sharps Waste (Contaminated needles, glassware) C->F Sharps G 4. Place in Compatible, Leak-Proof Container D->G E->G F->G Puncture-resistant container H 5. Affix Hazardous Waste Label (Chemical Name, Date, Hazards) G->H I 6. Store in Satellite Accumulation Area (SAA) H->I J 7. Arrange Pickup by Certified Waste Handler I->J K 8. Incineration (Likely Method) J->K

Caption: Workflow for the proper disposal of hazardous chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions and ensure correct disposal streams.[10] Never mix different chemical wastes unless their compatibility is confirmed.[4][10]

  • Solid Waste: This includes the pure compound, any contaminated weighing boats, paper towels, or spill absorbents. Collect these in a dedicated, compatible, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate should be collected in a separate, leak-proof container suitable for liquid hazardous waste.[4] Do not dispose of this chemical down the sink.[10][12]

  • Sharps Waste: Any contaminated needles, pipettes, or broken glassware must be placed in a designated, puncture-resistant sharps container to prevent physical injury.[4][10]

Step 2: Container Management and Labeling

Effective container management is a core requirement of both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][13][14]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.[4][9] Whenever possible, the original manufacturer's container is a good choice.[4]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[4][7] The label must be clear and include:

    • The full chemical name: "Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate" and any solvents present.

    • The words "Hazardous Waste".

    • The accumulation start date.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage

Waste containers must be stored in a designated and secure location known as a Satellite Accumulation Area (SAA).[4]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Keep containers tightly closed except when adding waste.[5][6]

  • Store away from incompatible materials, such as strong oxidizing agents or acids.[9][15]

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company.

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated laboratory procedure.

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office.

  • The most probable disposal method for this type of organic compound is high-temperature incineration by a specialized facility.[16]

Part 3: Regulatory Context and Causality

The procedures outlined above are mandated by regulations designed to protect laboratory personnel, the public, and the environment.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to implement a Chemical Hygiene Plan (CHP).[13][14][17] The CHP must include procedures for safe handling, storage, and disposal of hazardous chemicals, as well as employee training on these procedures.[10][17] The causality is clear: informed and trained personnel are essential to minimizing chemical exposure and accidents.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[18] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. The labeling and container management rules are in place to ensure that waste can be tracked and managed safely throughout its lifecycle.

By adhering to these detailed procedures, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and professional responsibility.

References

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  • Pharmaguideline. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
  • NextSDS. Ethyl 6-Methylpyrazolo[1,5-A]Pyrimidine-3-Carboxylate — Chemical Substance Information.
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  • U.S. Environmental Protection Agency (EPA). EPA Method 350.1: Nitrogen, Ammonia (Colorimetric, Automated Phenate).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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